Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-
Description
Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-] is a sterically hindered organosilicon compound characterized by a bicyclic cyclohexane backbone functionalized with a 2-chloroethylidene substituent and two [(1,1-dimethylethyl)dimethylsilyl]oxy groups. This structure confers unique chemical and physical properties, such as enhanced thermal stability and resistance to hydrolysis, due to the bulky tert-butyldimethylsilyl (TBDMS) protecting groups .
Properties
IUPAC Name |
tert-butyl-[(1R,3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-chloroethylidene)cyclohexyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41ClO2Si2/c1-19(2,3)24(7,8)22-17-13-16(11-12-21)14-18(15-17)23-25(9,10)20(4,5)6/h11,17-18H,12-15H2,1-10H3/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDXSPKPVNSYKS-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(=CCCl)C1)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(=CCCl)C1)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41ClO2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112585 | |
| Record name | Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139356-38-0 | |
| Record name | Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139356-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Silane compounds have garnered significant attention in various fields due to their unique properties and biological activities. The compound Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl- is a quaternary ammonium silane that has been investigated for its antimicrobial properties and potential applications in medical and textile industries.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Cyclohexane-based with chloroethylidene substituents.
- Functional Groups : Contains quaternary ammonium groups that enhance its antimicrobial activity.
Antimicrobial Properties
Research has demonstrated that silane-functionalized compounds exhibit potent antimicrobial activity. For instance, a study highlighted the effectiveness of silane-functionalized polyionenes in cotton fabrics, which showed over 99.999% bactericidal efficacy and significant virucidal activity (7-log PFU reduction) against various pathogens even after multiple washes . This durability makes them suitable for applications in textiles to prevent infection transmission.
The antimicrobial mechanism primarily involves the disruption of bacterial cell membranes. The quaternary ammonium structure allows these silanes to penetrate bacterial membranes effectively, leading to cell lysis. This mechanism was evidenced by studies showing a significant reduction in bacterial colonies following treatment with quaternary ammonium silanes .
Cytotoxicity and Biocompatibility
In vivo studies have assessed the cytocompatibility of silane-coated materials. For example, silane-coated cotton fabrics were found to be compatible with mouse skin without causing erythema or edema . Additionally, a study on macrophage polarization indicated that silane treatments could modulate inflammatory responses by promoting M2 macrophage polarization while reducing pro-inflammatory cytokines like IL-6 .
Case Study 1: Textile Applications
A study evaluated the application of silane-functionalized polyionenes on cotton fabrics. The results indicated that these fabrics maintained their antimicrobial properties after 50 washes, making them ideal for long-term use in healthcare settings .
Case Study 2: Dental Applications
In dental applications, quaternary ammonium silanes were tested as cavity disinfectants and demonstrated significant antibacterial effects against plaque-forming bacteria. The reduction in colony-forming units (CFUs) was approximately 80% compared to control groups .
Research Findings Summary
Scientific Research Applications
Applications in Material Science
2.1. Surface Modification
Silane compounds are often used for surface modification of materials such as metals, glass, and ceramics. The application of silanes can create a hydrophobic or hydrophilic surface depending on the functional groups present. For instance, the modification of alumina nanoparticles with silanes has shown enhanced stability and improved dispersion in rubber matrices .
Table 1: Comparison of Silane Coupling Agents
| Silane Type | Functional Groups | Application Area | Benefits |
|---|---|---|---|
| KH550 | Aminopropyl | Wood materials | Improved mechanical properties |
| KH560 | Methacryloxypropyl | Composite materials | Enhanced adhesion |
| TESPT | Thiol and alkoxy | Rubber composites | Better silica dispersion |
2.2. Composite Materials
The use of silanes in composite materials has been extensively studied. For example, the incorporation of silanes into epoxy-based fiber-reinforced composites has demonstrated significant improvements in bond strength . This is particularly relevant in dental applications where silanes enhance the adhesion between resin composites and dental ceramics.
Case Studies
3.1. Dental Applications
A study investigating the bond strength between composite and epoxy-based fiber-reinforced posts revealed that silanes significantly affect adhesion properties. The application of a two-bottle silane coupling agent resulted in higher bond strength compared to one-bottle systems . This finding underscores the importance of silane formulation in achieving optimal results in dental restorations.
3.2. Wood Treatment
Research on organosilane-modified wood materials has shown that these compounds can improve resistance to moisture and decay while enhancing mechanical properties . The study indicated that specific silanes could form stronger hydrogen bonds within the wood matrix, leading to better performance under environmental stressors.
Mechanistic Insights
The effectiveness of silanes often hinges on their ability to form stable bonds with substrates through mechanisms such as hydrolysis and condensation reactions. For example, silanes can react with hydroxyl groups on surfaces to form siloxane bonds (Si-O-Si), which are crucial for establishing strong interfacial adhesion .
Comparison with Similar Compounds
Key Differences :
- Substituents : Incorporates a fluorine atom and a methylene group at positions 5 and 4 of the cyclohexane ring, respectively, unlike the target compound’s unsubstituted cyclohexane backbone.
- Stereochemistry : The (1R,3E,5S) configuration introduces distinct spatial constraints compared to the (1R,3R) arrangement.
- Physical Properties : Predicted boiling point (322.4±42.0 °C) and density (0.99±0.1 g/cm³) suggest higher volatility and lower density than bulkier analogs .
| Property | Target Compound | CAS 496046-08-3 |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₁₅H₂₆ClFOSi |
| Molecular Weight | ~450–500 (estimated) | 304.90 |
| Functional Groups | 2-Chloroethylidene, TBDMS-O- | 2-Chloroethylidene, F, TBDMS-O- |
| Boiling Point | Likely >350 °C (estimated) | 322.4±42.0 °C (predicted) |
Silane, [(5-Methyl-1,3-Phenylene)bis(oxy)]bis[Trimethyl-] (CAS 89267-67-4)
Key Differences :
- Backbone : Aromatic benzene ring vs. cyclohexane, leading to differences in electron distribution and conjugation.
- Steric Effects : Trimethylsilyl (TMS) groups are less bulky than TBDMS, reducing steric hindrance and increasing reactivity toward nucleophiles.
- Applications : Primarily used as a protecting group in organic synthesis, whereas the target compound’s chloroethylidene group may enable cross-coupling or polymerization .
| Property | Target Compound | CAS 89267-67-4 |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₁₃H₂₄O₂Si₂ |
| Molecular Weight | ~450–500 (estimated) | 268.50 |
| Functional Groups | TBDMS-O-, Chloroethylidene | TMS-O-, Methyl |
| Thermal Stability | High (TBDMS) | Moderate (TMS) |
Secosteroid-Derived Silanes (e.g., CAS 112670-83-4)
Key Differences :
- Core Structure : Secosteroid frameworks (e.g., 9,10-secocholesta derivatives) introduce fused ring systems and selenium or ergosterol-like motifs, enabling biological activity absent in the target compound.
- Functionalization: Methylseleno or tetraene groups in secosteroids contrast with the chloroethylidene and TBDMS-O- groups, directing applications toward pharmaceuticals rather than materials science .
| Property | Target Compound | Secosteroid Analogs |
|---|---|---|
| Molecular Complexity | Moderate | High (polycyclic) |
| Biological Relevance | Limited | High (vitamin D analogs) |
| Synthetic Utility | Polymer precursors, catalysts | Drug delivery, receptor ligands |
Research Findings and Implications
- Stability : TBDMS groups enhance hydrolytic stability compared to TMS-protected compounds, making the target compound suitable for harsh reaction conditions .
- Applications : The absence of secosteroid motifs limits biological utility but positions the compound for use in silicone-based polymers or as a catalyst support .
Q & A
Q. What are the optimal synthetic routes for preparing this silane compound?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting cyclohexane-1,3-dione derivatives with dichlorosilanes (e.g., Cl₂Si(CMe₃)₂) in the presence of a base like triethylamine. For example, cyclohexane-1,3-dione reacts with Cl₂Si(CMe₃)₂ to form bis-silylated products with high regioselectivity. Key steps include:
- Reagent preparation : Use anhydrous dichlorosilane derivatives under inert conditions.
- Base selection : Triethylamine is effective for neutralizing HCl byproducts.
- Temperature control : Reactions typically proceed at room temperature or mild heating (40–60°C).
Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) yields the target compound .
Q. How should researchers purify and characterize this silane compound?
Methodological Answer:
- Purification : Use flash chromatography with gradients of nonpolar solvents (hexane) and polar modifiers (ethyl acetate). For thermally stable derivatives, recrystallization from ethanol or dichloromethane may be suitable.
- Characterization :
Q. What are the critical safety considerations during handling?
Methodological Answer:
- Ventilation : Use fume hoods due to volatile silane byproducts.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Under inert gas (argon) at –20°C to prevent hydrolysis. Avoid contact with moisture, as silanes can release HCl upon decomposition .
Advanced Research Questions
Q. How does the stereochemistry at (1R,3R) influence reactivity and downstream applications?
Methodological Answer: The (1R,3R) configuration imposes steric constraints that affect:
- Reaction kinetics : Bulky tert-butyldimethylsilyl (TBDMS) groups hinder nucleophilic attack at the cyclohexane core.
- Diastereoselectivity : Compare reaction outcomes with (1S,3S) or racemic analogs. For example, asymmetric synthesis of spirocyclic diketones via Michael addition (e.g., ’s compound 4 ) shows distinct stereochemical pathways.
- Crystallography : X-ray diffraction of enantiopure samples reveals conformational preferences in the solid state .
Q. What analytical challenges arise in detecting reaction intermediates, and how can they be addressed?
Methodological Answer:
- Transient intermediates : Silane-enolate intermediates (e.g., silyl enol ethers) may decompose under standard conditions. Use low-temperature (–78°C) NMR or trapping agents (e.g., methyl triflate) to stabilize reactive species.
- GC-MS limitations : High molecular weight or low volatility complicates analysis. Derivatize with trimethylsilyl (TMS) groups to enhance volatility .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
Methodological Answer:
- Cross-validation : Combine multiple techniques (e.g., NMR, IR, X-ray) to confirm structural assignments.
- Literature benchmarking : Compare data with structurally similar compounds (e.g., TBDMS-protected cyclohexanediols in ).
- Dynamic effects : Consider rotameric equilibria in NMR spectra—variable-temperature studies can resolve splitting patterns .
Key Research Findings
- Synthetic versatility : The compound’s silyl ether groups enable use as a protecting group in multi-step organic syntheses (e.g., ’s cannabinoid ligand synthesis).
- Mechanistic insights : Reactions with β-diketones proceed via silyl enolate intermediates, with potential for spirocyclization under specific conditions .
- Stability trade-offs : While TBDMS groups enhance steric protection, they may reduce solubility in polar solvents, necessitating optimization for catalytic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
